Adenosine, 2',3'-dideoxy-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The unique structure of this compound, featuring a purine base attached to a tetrahydrofuran ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.
Introduction of the Amino and Ethyl Groups: Functional groups such as amino and ethyl groups are introduced through selective substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized reaction conditions to increase yield and purity.
Scale-Up Processes: Implementing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, it is investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Vidarabine: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a comparable structure.
Uniqueness
The uniqueness of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
122970-31-4 |
---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-2-8-15-11(13)10-12(16-8)17(6-14-10)9-4-3-7(5-18)19-9/h6-7,9,18H,2-5H2,1H3,(H2,13,15,16)/t7-,9+/m0/s1 |
InChI Key |
OZAGYDCENWIMHB-IONNQARKSA-N |
Isomeric SMILES |
CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.